9,9-Bis(2-ethylhexyl)-2,7-bis[2-(4-methoxyphenyl)ethyl]-9H-fluorene
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Overview
Description
9,9-Bis(2-ethylhexyl)-2,7-bis[2-(4-methoxyphenyl)ethyl]-9H-fluorene is an organic compound known for its unique structural properties. It is often used in various scientific and industrial applications due to its stability and reactivity. This compound is particularly notable for its role in organic electronics and photonics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Bis(2-ethylhexyl)-2,7-bis[2-(4-methoxyphenyl)ethyl]-9H-fluorene typically involves multi-step organic reactions. One common method includes the alkylation of fluorene derivatives with 2-ethylhexyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
9,9-Bis(2-ethylhexyl)-2,7-bis[2-(4-methoxyphenyl)ethyl]-9H-fluorene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy groups can be replaced by other substituents using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Bromine in the presence of a Lewis acid like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can yield halogenated derivatives.
Scientific Research Applications
9,9-Bis(2-ethylhexyl)-2,7-bis[2-(4-methoxyphenyl)ethyl]-9H-fluorene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its role in photodynamic therapy and as a photosensitizer.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent photophysical properties.
Mechanism of Action
The mechanism by which 9,9-Bis(2-ethylhexyl)-2,7-bis[2-(4-methoxyphenyl)ethyl]-9H-fluorene exerts its effects is primarily through its interaction with light and electronic states. The compound absorbs light and undergoes electronic transitions that can be harnessed in various applications, such as in OLEDs where it emits light upon electrical excitation. The molecular targets and pathways involved include the π-conjugated system of the fluorene core, which facilitates efficient energy transfer and emission.
Comparison with Similar Compounds
Similar Compounds
- 9,9-Bis(2-ethylhexyl)-2,7-dibromo-9H-fluorene
- 9,9-Bis(2-ethylhexyl)-2,7-diiodo-9H-fluorene
- 9,9-Bis(2-ethylhexyl)-2,7-dinitro-9H-fluorene
Uniqueness
Compared to similar compounds, 9,9-Bis(2-ethylhexyl)-2,7-bis[2-(4-methoxyphenyl)ethyl]-9H-fluorene is unique due to its methoxyphenyl substituents, which enhance its photophysical properties and stability. This makes it particularly suitable for applications in organic electronics and photonics, where high stability and efficient light emission are crucial.
Properties
CAS No. |
868951-34-2 |
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Molecular Formula |
C47H62O2 |
Molecular Weight |
659.0 g/mol |
IUPAC Name |
9,9-bis(2-ethylhexyl)-2,7-bis[2-(4-methoxyphenyl)ethyl]fluorene |
InChI |
InChI=1S/C47H62O2/c1-7-11-13-35(9-3)33-47(34-36(10-4)14-12-8-2)45-31-39(17-15-37-19-25-41(48-5)26-20-37)23-29-43(45)44-30-24-40(32-46(44)47)18-16-38-21-27-42(49-6)28-22-38/h19-32,35-36H,7-18,33-34H2,1-6H3 |
InChI Key |
FIJLWXWQJNFMER-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CC1(C2=C(C=CC(=C2)CCC3=CC=C(C=C3)OC)C4=C1C=C(C=C4)CCC5=CC=C(C=C5)OC)CC(CC)CCCC |
Origin of Product |
United States |
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